

Application Note: NMR Spectroscopic Characterization of H-Ala-Ala-Tyr-OH TFA

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Compound of Interest		
Compound Name:	H-Ala-Ala-Tyr-OH TFA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of peptide and protein chemistry. It provides detailed information about the primary structure, conformation, and dynamics of peptides at an atomic level. For drug development professionals, confirming the identity, purity, and structural integrity of synthetic peptides like H-Ala-Ala-Tyr-OH is a critical step in the quality control process. The presence of a trifluoroacetic acid (TFA) counter-ion, often a remnant from reverse-phase HPLC purification, can influence the chemical shifts of nearby protons and carbons, making accurate characterization essential.

This application note provides a detailed protocol for the comprehensive NMR spectroscopic characterization of the tripeptide **H-Ala-Ala-Tyr-OH TFA** salt. The methodologies described herein will enable researchers to verify the amino acid sequence, assess purity, and gain insights into the peptide's solution-state conformation.

Experimental Protocols

A systematic approach involving a series of one- and two-dimensional NMR experiments is recommended for the complete characterization of **H-Ala-Ala-Tyr-OH TFA**.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.



- Peptide Sample: Accurately weigh approximately 1.5-7.5 mg of H-Ala-Ala-Tyr-OH TFA.[1][2]
- Solvent: Dissolve the peptide in 500 μL of a deuterated solvent. Deuterated methanol (CD3OD) or a mixture of 90% H2O and 10% D2O are common choices. The D2O provides the deuterium lock signal for the NMR spectrometer.[3] For observing exchangeable amide protons, H2O/D2O is preferred.
- Concentration: Aim for a final peptide concentration between 1-5 mM.[1][2] Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.[1]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).[3]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[3]

- 1D ¹H NMR: This is the foundational experiment to observe all proton signals.
 - Purpose: To identify the types of protons present and their relative integrations.
 - Key Parameters:
 - Sufficient number of scans for good signal-to-noise.
 - Spectral width covering the entire proton chemical shift range (typically 0-12 ppm).
 - A relaxation delay of 1-2 seconds.
- 1D ¹³C NMR: Provides information on the carbon backbone and side chains.
 - Purpose: To identify the number and types of carbon environments.
 - Key Parameters:



- Proton decoupling to simplify the spectrum to single lines for each carbon.
- A wider spectral width (typically 0-180 ppm).
- Longer acquisition time may be required due to the low natural abundance of ¹³C.
- 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
 - Purpose: To establish proton-proton connectivities within each amino acid residue (e.g., NH-CαH-CβH).
 - Key Parameters:
 - Acquire a sufficient number of increments in the indirect dimension for good resolution.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - Purpose: To assign carbon resonances based on their attached proton's chemical shift.
 - Key Parameters:
 - Set the ¹J C-H coupling constant to an average value of ~145 Hz.
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
 - Purpose: To establish connectivities between amino acid residues by observing correlations between, for example, the C' of one residue and the NH of the next. This is crucial for sequence confirmation.
 - Key Parameters:
 - Set the long-range coupling constant (nJ C-H) to an average value of ~8 Hz.
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space.



 Purpose: To gain information about the peptide's three-dimensional structure and conformation. ROESY is often preferred over NOESY for small molecules like tripeptides to avoid zero-crossing issues.[4]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for H-Ala-Ala-Tyr-OH in a polar solvent. These values are based on typical chemical shifts of the constituent amino acids in peptides and may vary slightly depending on the solvent, pH, and concentration. [5][6]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for H-Ala-Ala-Tyr-OH

Amino Acid Residue	NH	СαН	СβН	Other
Ala-1	~8.2	~4.3	~1.4 (d)	-
Ala-2	~8.4	~4.4	~1.4 (d)	-
Tyr-3	~8.1	~4.6	~3.0 (m)	~7.1 (d, CδH), ~6.8 (d, CεH), ~9.3 (s, OH)

d = doublet, m = multiplet, s = singlet. Chemical shifts for aromatic protons of Tyrosine are approximate.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for H-Ala-Ala-Tyr-OH

Amino Acid Residue	C'	Сα	Сβ	Other
Ala-1	~175	~51	~19	-
Ala-2	~174	~52	~19	-
Tyr-3	~173	~56	~38	~156 (Cζ), ~131 (Cδ), ~128 (Cγ), ~116 (Cε)



Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR characterization process.

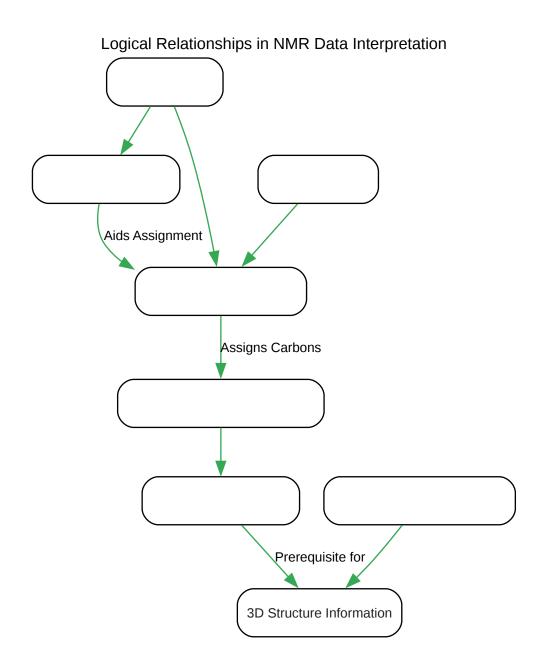
Experimental Workflow for NMR Characterization Sample Preparation Weigh Peptide Dissolve in Deuterated Solvent Add Internal Standard Transfer to NMR Tube NMR Data Acquisition 1D ¹H 1D 13C 2D COSY 2D HSQC 2D HMBC 2D ROESY Proceed to Analysis Data Analysis Intra-residue Assignment (COSY, HSQC) Inter-residue Assignment (HMBC) Structural Elucidation (ROESY)

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Caption: Experimental workflow for the NMR characterization of H-Ala-Ala-Tyr-OH TFA.



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Caption: Logical relationships in the interpretation of multi-dimensional NMR data.

Conclusion



The comprehensive suite of NMR experiments detailed in this application note provides a robust framework for the characterization of the tripeptide **H-Ala-Ala-Tyr-OH TFA**. By following these protocols, researchers and drug development professionals can confidently verify the primary sequence, assess purity, and gain valuable insights into the conformational properties of this and similar synthetic peptides. The systematic application of 1D and 2D NMR techniques is fundamental for ensuring the quality and integrity of peptide-based therapeutics and research tools.

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